molecular formula C8H4BrClS B13988430 6-Bromo-4-chlorobenzo[b]thiophene

6-Bromo-4-chlorobenzo[b]thiophene

Cat. No.: B13988430
M. Wt: 247.54 g/mol
InChI Key: MACCBQRXZUKMQO-UHFFFAOYSA-N
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Description

6-Bromo-4-chlorobenzo[b]thiophene is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. These compounds are characterized by a fused benzene and thiophene ring system, where the thiophene ring contains a sulfur atom. The presence of bromine and chlorine substituents on the benzene ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chlorobenzo[b]thiophene can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzothiophene with bromine in the presence of a catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chlorobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[b]thiophenes, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-4-chlorobenzo[b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chlorobenzo[b]thiophene varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • 4-Bromobenzo[b]thiophene
  • 6-Chlorobenzo[b]thiophene
  • 2-Bromo-4-chlorobenzo[b]thiophene

Comparison: 6-Bromo-4-chlorobenzo[b]thiophene is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activities, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C8H4BrClS

Molecular Weight

247.54 g/mol

IUPAC Name

6-bromo-4-chloro-1-benzothiophene

InChI

InChI=1S/C8H4BrClS/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4H

InChI Key

MACCBQRXZUKMQO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CC(=C2)Br)Cl

Origin of Product

United States

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